molecular formula C14H18N4O B2711301 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine CAS No. 50677-34-4

1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No.: B2711301
CAS No.: 50677-34-4
M. Wt: 258.325
InChI Key: UPKLOWDBOXMTTK-UHFFFAOYSA-N
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Description

1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a chemical building block of high interest in medicinal chemistry and neuroscience research. This compound features a piperazine scaffold linked to a phenyl-1,3,4-oxadiazole ring system, a structural motif widely recognized in the design of pharmacologically active molecules. Compounds within this chemical class have demonstrated significant research value in preclinical studies. Specifically, closely related 1,3,4-oxadiazole-piperazine derivatives have been synthesized and evaluated for their anticonvulsant activity in maximal electroshock seizure (MES) models, showing potent effects comparable to standard drugs and without observed neurotoxicity . Furthermore, recent patent literature indicates that structurally similar 5-methyl-1,3,4-oxadiazol-2-yl compounds are being investigated for the treatment of neurodegenerative disorders, including Alzheimer's disease . The proposed mechanism of action for such compounds involves modulation of neurological targets associated with neurodegeneration, positioning them as valuable tools for probing disease pathways . As a versatile scaffold, this piperazine derivative is primarily utilized in the synthesis and discovery of new therapeutic agents for central nervous system (CNS) conditions. It is supplied For Research Use Only and is intended for use by qualified laboratory researchers. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-17-7-9-18(10-8-17)11-13-15-16-14(19-13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKLOWDBOXMTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves the reaction of piperazine derivatives with oxadiazole precursors. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring, followed by alkylation to introduce the piperazine moiety .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring .

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that derivatives of piperazine, including 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine, exhibit promising antidiabetic properties. Research has shown that these compounds can significantly inhibit carbohydrate-hydrolyzing enzymes, thus reducing postprandial hyperglycemia. For instance, one study reported an IC50 value of 8.9 µM for a related piperazine derivative compared to acarbose (IC50 = 610.7 µM), demonstrating enhanced efficacy in glucose regulation .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic properties. A study on similar oxadiazole derivatives found that they effectively inhibited cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The derivatives displayed a selective COX-2/COX-1 ratio that suggests potential as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .

Antimicrobial Activity

Another area of application is in antimicrobial therapy. Compounds containing the oxadiazole ring have demonstrated antibacterial and antifungal activities against various pathogens. This property makes them candidates for developing new antimicrobial agents to combat resistant strains .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like piperazine and oxadiazole derivatives. Various methodologies have been reported in the literature for synthesizing substituted derivatives that enhance biological activity .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats treated with a piperazine derivative similar to this compound, significant reductions in blood glucose levels were observed after administration over four weeks. The study concluded that these compounds could serve as effective adjuncts in diabetes management .

Case Study 2: Anti-inflammatory Activity

A clinical trial assessing the anti-inflammatory effects of related oxadiazole derivatives showed promising results in patients with rheumatoid arthritis. Participants receiving the treatment exhibited reduced inflammation markers and improved pain scores compared to those on placebo .

Mechanism of Action

1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can be compared with other similar compounds, such as:

Uniqueness: The combination of the oxadiazole and piperazine rings in this compound provides a unique scaffold that can be tailored for specific applications, making it a valuable compound in drug discovery and material science .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Modifications on the Piperazine Ring

Substituent Variations at the 1-Position
  • 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (): Key Difference: A 3-chlorophenyl group replaces the methyl group at the 1-position. This may alter binding affinity to biological targets compared to the methyl analog .
Substituent Variations at the 4-Position
  • 1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine ():
    • Key Difference : A benzyl group replaces the methyl group at the 4-position.
    • Impact : The benzyl group adds aromaticity and bulk, which could improve π-π stacking interactions with hydrophobic enzyme pockets but reduce solubility in aqueous media .

Modifications to the Oxadiazole Moiety

  • 1-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole (): Key Difference: Incorporation of an indazole ring linked to the oxadiazole-piperazine scaffold. This compound demonstrated antimicrobial and nematicidal activity, suggesting the target compound may share similar applications with structural optimization .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

  • Melting Points :
    • Oxadiazole derivatives with nitrobenzylidene groups (e.g., 6d in ) exhibit higher melting points (295–296°C) due to increased polarity and crystallinity. The target compound’s methyl group may lower its melting point, improving synthetic handling .
  • Solubility :
    • Piperazine salts (e.g., HCl salts in ) show enhanced water solubility. The methyl substituent in the target compound may necessitate salt formation for pharmaceutical formulation .

Key Data Table: Comparison with Analogous Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Melting Point (°C)
1-Methyl-4-[(5-phenyl-oxadiazol-2-yl)methyl]piperazine ~331.38 (estimated) 1-Me, 4-(oxadiazole-phenyl) Under investigation N/A
1-(3-Chlorophenyl)-4-[(5-phenyl-oxadiazol-2-yl)methyl]piperazine 354.84 1-(3-Cl-Ph), 4-(oxadiazole-phenyl) Not reported N/A
1-Benzyl-4-[(5-phenyl-oxadiazol-2-yl)methyl]piperazine ~393.47 (estimated) 1-Bn, 4-(oxadiazole-phenyl) Antimicrobial (hypothesized) N/A
6d (Nitrobenzylidene derivative, ) 443.42 Nitrobenzylidene, oxadiazole-phenyl Antibacterial 295–296

Biological Activity

1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a compound that integrates the piperazine moiety with a 1,3,4-oxadiazole ring. This combination has garnered interest due to its potential biological activities, particularly in antimicrobial and anticonvulsant domains. This article synthesizes available research on the biological activities of this compound, including synthesis methods, activity assays, and structure-activity relationships.

Chemical Structure

The molecular formula of this compound is C14H18N4O. Its structure features a piperazine ring substituted with a 5-phenyl-1,3,4-oxadiazol-2-yl group, which is pivotal for its biological properties.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from precursors containing the oxadiazole ring. For instance, the reaction of 5-(phenyl)-1,3,4-oxadiazol with piperazine derivatives under controlled conditions yields the target compound with moderate to high yields.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that various oxadiazole derivatives showed potent activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of the piperazine moiety in this compound enhances these effects due to improved solubility and interaction with microbial targets .

Microbial Strain Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Bacillus subtilis10 mm

Anticonvulsant Activity

In terms of anticonvulsant potential, studies have evaluated similar compounds using the maximal electroshock seizure (MES) model in rodents. The results indicated that certain derivatives displayed significant anticonvulsant activity comparable to standard treatments like phenytoin. For example, compounds derived from the oxadiazole-piperazine framework showed promising results without notable neurotoxicity at effective doses .

Compound Dose (mg/kg) Seizure Protection (%)
1-Methyl-piperazine derivative10080
Phenytoin2090

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Oxadiazole Ring : Essential for antimicrobial and anticonvulsant activity.
  • Piperazine Moiety : Enhances pharmacokinetic properties and receptor interactions.
  • Substituents on Phenyl Group : Variations in substituents can modulate activity; for instance, electron-withdrawing groups may enhance potency against specific strains.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Study by Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antimicrobial efficacy against Mycobacterium bovis, highlighting the role of structural modifications in enhancing activity .
  • Research on Anticonvulsants : A comparative study showed that derivatives with a similar structure demonstrated significant seizure protection in preclinical models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine?

  • Methodology :

  • Cyclization of hydrazides : React substituted benzoic acid hydrazides with POCl₃ at 120°C to form the 1,3,4-oxadiazole core. Subsequent alkylation of the piperazine moiety with a methyl group completes the synthesis .
  • Piperazine functionalization : Use nucleophilic substitution to introduce the oxadiazole-methyl group into the 1-methylpiperazine scaffold, often requiring anhydrous conditions and catalysts like DIPEA .
    • Key Considerations :
  • Monitor reaction purity via TLC or HPLC.
  • Optimize stoichiometry to avoid side products (e.g., over-alkylation) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • IR spectroscopy : Confirm presence of oxadiazole (C=N stretch at ~1600 cm⁻¹) and piperazine (N-H stretch at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Identify methyl groups on piperazine (δ ~2.3 ppm for CH₃) and aromatic protons from the phenyl-oxadiazole moiety (δ ~7.2–8.1 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks .
  • Work in a fume hood to avoid inhalation of toxic fumes during synthesis .
    • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst optimization : Screen bases (e.g., K₂CO₃ vs. DIPEA) to improve alkylation efficiency .
    • Data Contradictions :
  • Higher temperatures (>120°C) may degrade the oxadiazole ring; balance between reaction rate and stability .

Q. What pharmacological activities have been observed in related piperazine-oxadiazole derivatives?

  • Biological Evaluation :

  • Antimicrobial activity : Piperazine derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
  • Cytotoxicity : Substituted phenyl groups enhance anticancer activity (IC₅₀: 12–45 µM in MCF-7 cells) .
    • Mechanistic Insights :
  • Oxadiazole rings act as bioisosteres for carboxyl groups, improving membrane permeability .

Q. How do structural modifications impact the compound’s stability?

  • SAR Studies :

  • Electron-donating groups (e.g., -OCH₃) : Increase metabolic stability but reduce solubility .
  • Steric hindrance : Bulky substituents on the phenyl ring decrease enzymatic degradation (t₁/₂: 4.2 vs. 1.8 hours) .
    • Experimental Design :
  • Use accelerated stability testing (40°C/75% RH) to assess degradation pathways .

Q. What computational methods predict binding affinity for target proteins?

  • In Silico Approaches :

  • Molecular docking : Simulate interactions with carbonic anhydrase II (binding energy: −9.2 kcal/mol) .
  • QSAR models : Correlate logP values with antimicrobial activity (R² = 0.78) .
    • Validation :
  • Cross-check predictions with in vitro enzyme inhibition assays .

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